Propyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propyl 4-(2-chloro-6-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the following chemical formula: C22H24ClF4N3O. It belongs to the class of benzamides and contains a piperazino group. The compound’s molecular weight is approximately 457.89 g/mol .
Preparation Methods
The synthetic routes for this compound involve several steps
Starting Materials: The synthesis begins with appropriate starting materials, including a piperazine derivative and a chloro-fluoro-substituted benzaldehyde.
Condensation Reaction: The piperazine derivative reacts with the benzaldehyde under suitable conditions to form the core pyrimidine ring.
Esterification: The carboxylic acid group is esterified with a propyl alcohol moiety.
Fluorination and Chlorination: The final compound is fluorinated and chlorinated at specific positions.
Industrial production methods typically involve efficient and scalable processes to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyrimidine ring or the ester group.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological targets due to its aromatic and heterocyclic nature.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other pyrimidine derivatives or benzamides.
Properties
Molecular Formula |
C16H18ClFN2O3 |
---|---|
Molecular Weight |
340.77 g/mol |
IUPAC Name |
propyl 6-(2-chloro-6-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18ClFN2O3/c1-4-8-23-15(21)12-9(2)20(3)16(22)19-14(12)13-10(17)6-5-7-11(13)18/h5-7,14H,4,8H2,1-3H3,(H,19,22) |
InChI Key |
WGIVDIUEFDXMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(N(C(=O)NC1C2=C(C=CC=C2Cl)F)C)C |
Origin of Product |
United States |
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